3-Cyanopropenoic acid

Description

Historical Trajectories and Milestones in 3-Cyanopropenoic Acid Research

The history of this compound is intrinsically linked to the broader development of cyanoacrylate chemistry and the discovery of fundamental organic reactions. While a specific date for the first synthesis of this compound is not prominently documented, its conceptual and synthetic origins can be traced back to the late 19th and mid-20th centuries.

A foundational reaction for the synthesis of this compound and its derivatives is the Knoevenagel condensation, first reported by German chemist Emil Knoevenagel in the late 1890s. wikipedia.orgrsc.org This reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) compound, such as cyanoacetic acid. wikipedia.orgscielo.br The principles of this reaction laid the groundwork for the eventual synthesis of various α,β-unsaturated cyano compounds.

A significant milestone in the broader field of related compounds was the invention of cyanoacrylate adhesives in 1949 by Dr. Harry Coover at Kodak Laboratories. bris.ac.ukbris.ac.uk During research aimed at developing optically clear plastics for gunsights during World War II, Coover and his team worked with cyanoacrylates that exhibited a remarkable, albeit at the time frustrating, tendency to adhere to everything they touched. bris.ac.ukbris.ac.uk The adhesive potential of these materials was more fully realized in 1951, leading to the first commercial "superglue" in 1958. acs.orgaronalpha.net The synthesis of these commercially vital cyanoacrylate esters is based on the Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde. bris.ac.ukbris.ac.uk This historical context highlights the established synthetic accessibility of the cyanoacrylic acid scaffold.

Contemporary Research Landscape and Scholarly Significance of this compound

In modern chemical research, this compound and its derivatives are recognized for their utility as versatile intermediates and building blocks. The presence of multiple reactive sites—the carboxylic acid, the nitrile, and the electron-deficient double bond—allows for a wide range of chemical transformations.

The scholarly significance of this compound is evident in its application in the synthesis of diverse and complex molecular architectures. It serves as a precursor for various heterocyclic compounds and polyfunctionalized molecules with potential applications in medicinal chemistry and materials science. scielo.brscielo.br For instance, derivatives of 3-aryl-2-cyanopropenoic acid have been investigated for their interesting reactions under thermal conditions, leading to demethylation, reduction, and vinylogation products. researchgate.net

Furthermore, the structure is a key component in the design of organic dyes for dye-sensitized solar cells (DSSCs). The cyanoacrylic acid moiety often serves as an effective acceptor and anchoring group, facilitating the binding of the dye to semiconductor surfaces like titanium dioxide (TiO₂) and promoting efficient electron transfer.

The compound is also utilized in multicomponent reactions, which are efficient processes for building molecular complexity in a single step. For example, it can be involved in visible-light photoredox-catalyzed dicarbofunctionalization reactions to produce complex cyanocarboxylic acids. acs.orgacs.org

Fundamental Theoretical Concepts Underpinning this compound Chemistry

The chemical behavior of this compound is governed by several fundamental theoretical concepts related to its molecular structure and electron distribution.

Molecular Structure and Isomerism: The IUPAC name for this compound is 3-cyanoprop-2-enoic acid. nih.gov The presence of a carbon-carbon double bond results in the possibility of geometric isomerism, specifically E/Z isomerism. studymind.co.uksavemyexams.com

The E-isomer (trans) has the cyano group and the carboxylic acid group on opposite sides of the double bond.

The Z-isomer (cis) has these groups on the same side of the double bond. nih.gov

The relative stability of these isomers can be influenced by steric hindrance and intramolecular interactions. The Z-isomer may be stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the cyano group.

Electronic Properties and Reactivity: The molecule is a conjugated system, where the π-orbitals of the double bond, the cyano group (C≡N), and the carbonyl group (C=O) of the carboxylic acid overlap. This conjugation leads to delocalization of electron density across the molecule. The strong electron-withdrawing nature of both the cyano and carboxylic acid groups makes the double bond electron-deficient. This electronic characteristic is central to its reactivity, making it susceptible to nucleophilic conjugate addition (Michael addition). rsc.org

The reactivity of this compound is bifunctional:

Carboxylic Acid Group: It can undergo typical reactions of carboxylic acids, such as esterification and amide formation.

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Conjugated System: The activated alkene can react with a variety of nucleophiles.

Spectroscopic Properties: The structural features of this compound and its derivatives can be elucidated using various spectroscopic techniques. While specific spectra for the parent acid are not widely published, the expected characteristics can be inferred from its derivatives, such as its esters.

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2230 cm⁻¹), and the C=C stretch of the alkene (~1640 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show signals for the vinyl protons, with their chemical shifts and coupling constants being indicative of the E/Z geometry. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift. ¹³C NMR would show distinct signals for the carbon atoms of the cyano group, the carbonyl group, and the double bond.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃NO₂ nih.gov |

| Molecular Weight | 97.07 g/mol nih.gov |

| IUPAC Name | 3-cyanoprop-2-enoic acid nih.gov |

| Canonical SMILES | C(=CC(=O)O)C#N nih.gov |

| InChIKey | KAIHOCOWYAMXQY-UHFFFAOYSA-N nih.gov |

Table 2: Key Synthetic Reactions

| Reaction | Description |

|---|---|

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound (like cyanoacetic acid) to a carbonyl group, followed by dehydration, to form an α,β-unsaturated product. wikipedia.org |

| Conjugate Addition | The addition of a nucleophile to the β-carbon of the α,β-unsaturated system, driven by the electron-withdrawing nature of the cyano and carboxyl groups. rsc.org |

| Esterification | Reaction of the carboxylic acid group with an alcohol, typically under acidic catalysis, to form an ester. |

| Nitrile Hydrolysis | Conversion of the cyano group to a carboxylic acid or amide under acidic or basic conditions. |

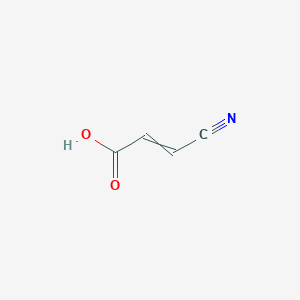

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyanoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c5-3-1-2-4(6)7/h1-2H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIHOCOWYAMXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 Cyanopropenoic Acid

Novel and Sustainable Synthetic Protocols

Catalyst-Mediated Synthesis of 3-Cyanopropenoic Acid

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, a cornerstone of green and industrial chemistry. wikipedia.orgbaranlab.org In the context of this compound synthesis, this approach offers significant advantages, including catalyst recyclability, enhanced stability at high temperatures, and simplified product purification. baranlab.org The primary route to this compound and its derivatives is the Knoevenagel condensation, typically reacting cyanoacetic acid with an aldehyde or ketone. wikipedia.org

In this framework, solid catalysts are employed to facilitate the condensation. These catalysts are typically solid bases or acids that can activate the reactants. For instance, reconstructed hydrotalcites, which are mixed metal hydroxides with basic properties, have proven to be highly active heterogeneous catalysts for Knoevenagel condensations. organic-chemistry.org Other potential catalysts include zeolites and various metal oxides (e.g., FeO(OH), Al₂O₃, SiO₂-Al₂O₃), which can be tailored to provide the necessary acidic or basic sites for the reaction. mdpi.comresearchgate.net The mechanism in heterogeneous catalysis involves a cycle of adsorption of reactants onto the catalyst surface, the surface reaction itself, and subsequent desorption of the product. wikipedia.org The efficiency of these catalysts is often linked to their surface area, structural stability, and the nature of the active sites. baranlab.org

Table 1: Potential Heterogeneous Catalysts for this compound Synthesis

| Catalyst Type | Example | Key Characteristics | Potential Advantages |

|---|---|---|---|

| Mixed Metal Oxides | Hydrotalcite (Mg-Al) | Basic active sites; layered structure. | High activity; reusable; environmentally benign. organic-chemistry.org |

| Zeolites | ZSM-5, Al₂O₃ | Tunable acidity/basicity; shape selectivity. | High thermal stability; controls product selectivity. baranlab.orgresearchgate.net |

| Supported Metals | FeO(OH) | Bifunctional acid-base properties. | Can facilitate one-pot multi-step reactions. mdpi.com |

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and has become a fundamental pillar of modern synthesis. mdpi.comnih.gov These catalysts operate through various activation modes, commonly acting as Brønsted acids, Brønsted bases, Lewis acids, or Lewis bases. mdpi.combeilstein-journals.org

For the synthesis of this compound via Knoevenagel condensation, weakly basic amines are classic organocatalysts. wikipedia.org Piperidine, for example, is frequently used to catalyze the reaction between a carbonyl compound and an active methylene (B1212753) compound like cyanoacetic acid. wikipedia.org The catalytic cycle typically involves the formation of an enolate from the cyanoacetic acid, which then undergoes a nucleophilic addition to the carbonyl group. organic-chemistry.org Another pathway, particularly with amine catalysts, can involve the formation of a more electrophilic iminium ion intermediate from the carbonyl reactant. organic-chemistry.org

Interestingly, cyanoacetic acid itself, a key reagent in the synthesis of the target molecule, has been shown to act as an effective Brønsted acid organocatalyst for other multicomponent reactions, such as the Biginelli reaction, highlighting its versatility. scielo.brresearchgate.net For asymmetric synthesis, where a specific stereoisomer is desired, chiral organocatalysts are employed. Cinchona alkaloids and their derivatives are prominent examples of such catalysts that can induce high stereoselectivity in a wide array of chemical transformations. researchgate.net

Table 2: Organocatalysts in Knoevenagel-Type Condensations

| Catalyst Class | Example | Role / Mechanism | Typical Application |

|---|---|---|---|

| Basic Amines | Piperidine, Pyrrolidine | Brønsted Base: Deprotonates active methylene compound. | General Knoevenagel condensations. wikipedia.org |

| Brønsted Acids | Cyanoacetic Acid | Proton donation to activate carbonyl group. | Used as a catalyst in Biginelli reactions. scielo.brresearchgate.net |

| Chiral Bases | Cinchona Alkaloids | Asymmetric catalysis via H-bonding and base activation. | Enantioselective synthesis of chiral molecules. researchgate.net |

Chemo-, Regio-, and Stereoselective Synthesis Strategies Involving this compound

Selectivity is a critical concept in organic synthesis, allowing for the precise construction of complex molecules. mdpi.com Strategies involving this compound and its derivatives often exploit chemo-, regio-, and stereoselectivity to achieve desired outcomes.

Chemoselectivity refers to a reagent's preference for one functional group over others. youtube.com A notable example is seen in the synthesis of precursors for the drug Baclofen. justia.comgoogle.com In this process, a derivative, 3-(4-chlorophenyl)-3-cyanoacrylic acid, is reduced. The reaction is highly chemoselective, as the reducing agent (e.g., sodium borohydride) selectively reduces the carbon-carbon double bond while leaving the cyano (-CN) and carboxylic acid (-COOH) groups untouched. google.comgoogle.com

Regioselectivity is the preference for bond formation at one position over other possible positions. youtube.com This is demonstrated in the functionalization of related cinnamic acid structures. For instance, photocatalyzed cyanation of a cinnamate (B1238496) salt can introduce a cyano group at a specific position on an aromatic ring. beilstein-journals.org Such control is crucial for directing the synthesis towards a single constitutional isomer.

Stereoselectivity involves the preferential formation of one stereoisomer over another. youtube.com The Knoevenagel condensation used to form this compound can result in a mixture of (E) and (Z) isomers. bohrium.com Achieving stereoselectivity is key to obtaining the desired isomer. Research on related compounds has shown that Z-selective arylation of acrylic acid can be achieved using specific iridium or ruthenium catalysts, where the carboxyl group directs the stereochemical outcome. beilstein-journals.org Such principles can be applied to control the geometry of the double bond in this compound derivatives.

Table 3: Examples of Selective Syntheses Involving 3-Cyanoacrylic Acid Scaffolds

| Selectivity Type | Reaction | Reagents | Outcome |

|---|---|---|---|

| Chemoselectivity | Reduction of C=C bond | Sodium Borohydride | The double bond is reduced, while -CN and -COOH groups remain. google.comgoogle.com |

| Regioselectivity | Photocatalyzed Cyanation | TMSCN, Photocatalyst | Cyanation occurs at a specific position on an aryl ring. beilstein-journals.org |

| Stereoselectivity | Z-selective Arylation | Ir- or Ru-catalyst, Arylboronate | Preferential formation of the (Z)-isomer of the resulting cinnamate. beilstein-journals.org |

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. cinz.nz In this approach, reactants are continuously pumped through a network of tubes and reactors, offering superior control over reaction parameters like temperature, pressure, and mixing. vapourtec.com This technology provides significant benefits, including enhanced safety (due to small reaction volumes), improved scalability, and reduced reaction times. mt.comcordenpharma.com

The synthesis of this compound is well-suited for adaptation to a continuous flow process. The Knoevenagel condensation, being a rapid reaction, can be efficiently performed in a flow reactor. A typical setup would involve pumping streams of cyanoacetic acid and a suitable carbonyl precursor (like glyoxylic acid) to a mixing junction, after which the combined stream passes through a heated reactor coil to ensure complete conversion. vapourtec.com The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates and the reactor volume. cinz.nz

While specific literature on the flow synthesis of this compound is limited, related processes have been successfully demonstrated. For example, a continuous flow mechanochemistry synthesis of cinnamic acid amides has been reported, showcasing the feasibility and scalability of this approach for producing related α,β-unsaturated systems. beilstein-journals.org Such a system could be readily adapted, making flow chemistry a highly attractive method for the efficient and safe large-scale production of this compound.

Table 4: Comparison of Batch vs. Flow Synthesis for Knoevenagel-Type Reactions

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer. mt.comcordenpharma.com |

| Heat Transfer | Limited by the surface-area-to-volume ratio of the vessel. | Excellent heat transfer due to high surface-area-to-volume ratio of tubing. cordenpharma.com |

| Scalability | Challenging; often requires re-optimization of conditions. | Simple; achieved by running the process for a longer duration. cinz.nz |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. vapourtec.com |

| Productivity | Sequential, leading to longer overall production cycles. | Continuous output, leading to higher throughput. cinz.nz |

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 3 Cyanopropenoic Acid

Nucleophilic and Electrophilic Reactions of the Cyano and Carboxylic Acid Functionalities

The reactivity of 3-cyanopropenoic acid is largely dictated by the interplay between its carboxylic acid and cyano functionalities. These groups can undergo a range of nucleophilic and electrophilic reactions, often selectively, depending on the reaction conditions.

The carboxylic acid moiety behaves as a typical carboxylic acid. It is acidic and can be deprotonated by bases to form a carboxylate salt. biosynce.com This functional group can also be converted into other derivatives. For instance, it readily reacts with alcohols in the presence of an acid catalyst to form the corresponding esters, or with amines to yield amides. biosynce.com A particularly useful transformation is its conversion to 3-aryl/hetaryl-2-cyanopropenoyl chloride by treatment with reagents like thionyl chloride. ekb.eg These acid chlorides are highly reactive electrophiles. ekb.eg

The cyano and carboxylic acid groups, in conjunction with the double bond, create multiple electrophilic sites within the molecule's derivatives, such as in 3-aryl/heteryl-2-cyanoacryloyl chlorides. ekb.eg Nucleophiles can attack the highly electrophilic acid chloride carbon, the β-carbon of the double bond (position c), or the cyano carbon (position b). ekb.eg Typically, initial attack occurs at the most reactive acid chloride group. ekb.eg Subsequent reactions depend on the nucleophile's nature and the reaction conditions, often leading to the formation of various heterocyclic compounds. ekb.eg For example, the reaction of these acid chlorides with binucleophiles like benzoylhydrazine can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives after cyclization and dehydration. ekb.eg

The cyano group can also participate in reactions. For instance, derivatives of this compound are key starting materials in the synthesis of other functionalized molecules, such as ethyl esters and nitriles of 3-arylamino-2-cyanopropenoic acid. chemicalpapers.com

| Functional Group | Reagent/Condition | Product Type | Reference |

| Carboxylic Acid | Base | Carboxylate Salt | biosynce.com |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | biosynce.com |

| Carboxylic Acid | Amine | Amide | biosynce.com |

| Carboxylic Acid | Thionyl Chloride | Acyl Chloride | ekb.eg |

| Acyl Chloride | Benzoylhydrazine | 1,3,4-Oxadiazole | ekb.eg |

Michael Additions and Related Conjugate Additions Involving this compound

The carbon-carbon double bond in this compound is electron-deficient due to the conjugative electron-withdrawing effects of the adjacent cyano and carboxylic acid groups. This makes the β-carbon an electrophilic center, highly susceptible to nucleophilic attack in a reaction known as a conjugate or Michael addition. wikipedia.orglibretexts.org This reaction is a cornerstone of C-C bond formation in organic chemistry. byjus.com

In a typical Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). byjus.commasterorganicchemistry.com The resulting intermediate is an enolate, which is then protonated to give the final product. byjus.com A wide variety of nucleophiles can act as Michael donors in reactions with α,β-unsaturated systems like this compound and its derivatives. These include enolates derived from β-dicarbonyl compounds (like malonic esters and β-keto esters), organometallic reagents (like Gilman reagents), amines, and thiols. wikipedia.orglibretexts.orgsrce.hr

The key steps in the Michael addition mechanism are:

Formation of a nucleophile (e.g., deprotonation of a dicarbonyl compound by a base to form an enolate). byjus.commasterorganicchemistry.com

Nucleophilic attack at the β-carbon of the α,β-unsaturated system. libretexts.org

Protonation of the resulting enolate intermediate, often through tautomerization to the more stable keto form. libretexts.org

The thia-Michael addition, involving the conjugate addition of a thiol, is a particularly efficient method for forming carbon-sulfur bonds, which are prevalent in many biologically active molecules. srce.hr For example, ferric chloride has been shown to be an effective catalyst for the addition of thiols to α,β-unsaturated carbonyl compounds. srce.hr

Whether a nucleophile attacks the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition) depends on several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. libretexts.org "Soft" nucleophiles, such as cuprates and thiols, generally favor 1,4-addition, whereas "hard" nucleophiles like organolithium reagents and Grignard reagents tend to favor 1,2-addition. libretexts.org

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type | Reference |

| Enolates (e.g., from malonic esters) | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | byjus.comlibretexts.org |

| Amines | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | wikipedia.org |

| Thiols | α,β-Unsaturated Carbonyl | β-Thio Carbonyl | srce.hr |

| Gilman Reagents (Organocuprates) | α,β-Unsaturated Carbonyl | β-Alkylated Carbonyl | wikipedia.org |

Cycloaddition Reactions (e.g., [2+2], [3+2], Diels-Alder) of this compound Derivatives

The electron-deficient double bond of this compound and its derivatives makes them excellent dienophiles for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, forming two new carbon-carbon bonds in a single, stereospecific step. wikipedia.org

The reactivity of a dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups attached to the alkene. organic-chemistry.org Since this compound derivatives possess both cyano (-CN) and carboxyl (-COOH or -COOR) groups, they are highly activated toward reaction with conjugated dienes. organic-chemistry.org The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups lower the energy of the dienophile's LUMO, facilitating this interaction. organic-chemistry.org

Lewis acids are often used to catalyze Diels-Alder reactions. They coordinate to the carbonyl oxygen of the dienophile, further lowering the energy of its LUMO and increasing its reactivity. rsc.orgmdpi.com For example, Lewis acids like EtAlCl₂ and Eu(fod)₃ have been successfully employed in Diels-Alder reactions involving derivatives of allenoic acid with cyclopentadiene. rsc.org

Beyond the classic Diels-Alder reaction, derivatives of this compound can participate in other cycloadditions. For instance, (E)-(3-Cyanoprop-1-en-1-yl)boronic acid, a derivative, engages in sophisticated cyclopropanation and cycloaddition transformations. smolecule.com The boronic acid moiety acts as a Lewis acidic center, while the cyano group enhances the electrophilicity of the vinyl system, enabling highly selective processes. smolecule.com

Radical Reactions and Photochemical Transformations

The double bond in this compound can also participate in radical reactions. Radical additions can be initiated by various methods, including the use of radical initiators like AIBN (Azobisisobutyronitrile) or through photochemical activation. libretexts.org For example, a visible-light-mediated radical approach has been developed for the α-alkylation of ketones, showcasing the utility of radical reactions in forming C-C bonds. lookchem.com

In a broader context, radical reactions provide pathways for transformations that are not easily achieved through polar mechanisms. For instance, the Barton decarboxylation is a radical-based method for removing a carboxylic acid group that does not require an adjacent activating carbonyl group. libretexts.org Radical reactions can also be used for trifluoromethylation of α,β-unsaturated carboxylic acids, where a CF₃ radical adds to the double bond, followed by decarboxylation. mdpi.com

Photochemical transformations of this compound derivatives can lead to various outcomes. Irradiation with UV light can induce E/Z (cis/trans) isomerization around the double bond. In more complex systems, photochemical reactions can lead to cyclizations. For example, the photochemical reaction of methyl 3,3-diazido-2-cyanoacrylate, a related compound with a geminal diazide group, leads to the formation of a tetrazole derivative. mdpi.com Photochemical hydroacylation of olefins can also be performed "on water," where an acyl radical adds to the double bond. mdpi.com

Rearrangement Reactions and Fragmentations

The structure of this compound and its derivatives can undergo rearrangement and fragmentation under specific conditions. Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. mvpsvktcollege.ac.inbdu.ac.in

A notable fragmentation reaction of 3-cyanopropanoic acid (the saturated analog) occurs at high temperatures, where it decomposes to produce hydrogen cyanide and acrylic acid. biosynce.com This suggests that the propenoic acid variant would likely undergo similar or related fragmentations under thermal stress, potentially involving decarboxylation and loss of hydrogen cyanide.

While specific examples of classic named rearrangements like the Beckmann or Curtius rearrangement starting directly from this compound are not widely documented, its derivatives can be precursors for such transformations. solubilityofthings.comlibretexts.org For example, if the carboxylic acid is converted to an acyl azide, it could undergo a Curtius rearrangement to form an isocyanate. bdu.ac.in Similarly, conversion of a related ketone derivative to an oxime could set the stage for a Beckmann rearrangement. solubilityofthings.com

In the presence of an acid catalyst, derivatives of 3-arylidenepropenoic acid can be transformed into fully aromatic systems, which involves a rearrangement step. researchgate.net

Role of this compound in Cascade and Domino Reactions

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates or changing reaction conditions. e-bookshelf.debeilstein-journals.org this compound and its close relatives, like cyanoacetamide, are excellent substrates for designing such sequences due to their multiple reactive sites. nih.gov

A common domino sequence involving these types of molecules begins with a Knoevenagel condensation. lew.ro This is often followed by a pericyclic reaction, such as an intramolecular Diels-Alder reaction, or a Michael addition. nih.govlew.ro For instance, a four-component domino reaction has been developed by mixing an aldehyde, a cycloketone, and cyanoacetamide (a related structure) with a base under microwave heating. nih.gov The proposed mechanism involves two initial Knoevenagel condensations to form reactive intermediates, followed by a sequence of cycloaddition and intramolecular addition reactions to rapidly build complex, multi-ring structures. nih.gov

Lewis acids can also be employed to promote domino reactions that start with a Knoevenagel condensation and are followed by a cycloaddition, allowing the reaction to proceed under milder conditions. lew.ro These strategies are highly efficient and atom-economical, providing rapid access to complex molecular architectures that are valuable in medicinal chemistry and materials science. beilstein-journals.org The use of cyano-activated substrates is central to many of these processes, highlighting the importance of the this compound scaffold in advanced organic synthesis.

Computational and Theoretical Investigations of 3 Cyanopropenoic Acid

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods provide insights into the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Calculations on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 3-cyanopropenoic acid, DFT calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of the molecule's reactivity, acting as an electron donor (from the HOMO) or acceptor (to the LUMO).

While specific DFT studies dedicated exclusively to this compound are not prominent in the literature, extensive research has been conducted on its structural isomer, 2-cyanoacrylic acid (or α-cyanoacrylic acid). These studies are often in the context of dye-sensitized solar cells, where the cyanoacrylic moiety serves as an anchor to semiconductor surfaces like titanium dioxide (TiO₂). aip.org DFT calculations on 2-cyanoacrylic acid reveal that the LUMO is typically localized on the cyanoacrylic group, which facilitates electron injection into the semiconductor's conduction band. aip.org

The charge distribution within this compound can also be mapped using DFT, identifying electrophilic and nucleophilic sites. This information is critical for predicting how the molecule will interact with other reagents. The optimized geometry of the molecule, including bond lengths and angles, can be precisely calculated. For instance, DFT calculations performed on the isomers of 2-cyanoacrylic acid provide a detailed picture of their stable conformations. aip.org

Table 1: Optimized Molecular Structure of 2-Cyanopropenoic Acid Isomers (DFT) Data derived from a study on a structural isomer, 2-cyanoacrylic acid, as specific data for this compound is not readily available in published literature. aip.org

| Parameter | Isomer 1 (trans) | Isomer 2 (cis) |

| Bond Lengths (Å) | ||

| C=C | 1.352 | 1.351 |

| C-C | 1.455 | 1.458 |

| C=O | 1.216 | 1.215 |

| C-O | 1.353 | 1.355 |

| O-H | 0.978 | 0.978 |

| C≡N | 1.164 | 1.164 |

| Bond Angles (º) | ||

| C=C-C | 120.3 | 123.6 |

| C-C=O | 123.7 | 114.7 |

| C-C-O | 112.1 | 120.4 |

| O-C=O | 124.2 | 124.9 |

| C-O-H | 106.9 | 107.0 |

| C=C-CN | 121.7 | 121.8 |

Source: The Journal of Chemical Physics, 2014. aip.org

Ab Initio Calculations of Electronic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without using experimental data for parametrization, offer a higher level of theory for investigating electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate predictions of molecular energies, geometries, and other electronic properties.

For molecules in the propenoic acid family, ab initio methods have been used to determine conformational stabilities and to calculate structural parameters with high precision. rsc.org These methods could be applied to this compound to obtain benchmark data on its ionization potential, electron affinity, and dipole moment, providing a deeper understanding of its electronic character beyond standard DFT approaches.

Mechanistic Probing via Computational Methods

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the characterization of short-lived transition states and the mapping of entire reaction pathways.

Transition State Characterization and Reaction Pathway Elucidation

By employing methods like DFT, it is possible to locate and characterize the transition state (TS) structures for reactions involving this compound. A TS represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction's activation energy and, consequently, its rate. For example, computational studies on the reactions of related α,β-unsaturated compounds often involve calculating the energy barriers for various potential pathways to determine the most plausible mechanism. researchgate.net A relaxed potential energy surface scan can be performed to identify activation energy barriers for conformational changes, such as the rotation around a C-C bond, as has been demonstrated for derivatives of 2-cyano-3-(thiophen-2-yl)acrylic acid. researchgate.net

Computational Prediction of Reactivity Patterns

The prediction of reactivity patterns is a major strength of computational chemistry. By analyzing the outputs of quantum chemical calculations, one can predict how a molecule is likely to react under various conditions. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps are standard techniques. researchgate.netbohrium.com An MEP map for this compound would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics calculations are typically performed on static, single molecules (often in a vacuum), molecular dynamics (MD) simulations allow for the study of molecular motion and the influence of the surrounding environment, such as a solvent.

MD simulations could be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them in a solution. These simulations track the movements of atoms over time based on a force field, providing a dynamic picture of the molecule's behavior. Such analyses are crucial as the conformation of a molecule can significantly impact its reactivity. Conformational analyses of related cyanoacrylic acid derivatives have been successfully performed using these methods to understand their stability and electronic properties. researchgate.net Furthermore, MD simulations can explicitly model solvent molecules, providing insight into solvation effects, such as how hydrogen bonding with water might influence the molecule's structure and properties.

Structure-Reactivity Relationships: A Theoretical Perspective

The relationship between the molecular structure of this compound and its chemical reactivity is a key area explored through computational and theoretical chemistry. These investigations provide profound insights into how the arrangement of atoms and functional groups dictates the molecule's behavior in chemical reactions. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the electronic properties that govern reactivity. d-nb.inforesearchgate.net

A fundamental concept in understanding chemical reactivity from a theoretical standpoint is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comschrodinger.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons (nucleophilicity). schrodinger.com The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.comresearchgate.net A smaller energy gap generally signifies higher molecular reactivity and greater ease of electronic excitation. schrodinger.comwuxibiology.comresearchgate.net For this compound and its derivatives, the presence of both a π-conjugated system and strong electron-withdrawing groups—the cyano (-CN) and carboxylic acid (-COOH) moieties—defines its electronic landscape. researchgate.netmdpi.com The cyanoacrylic acid group is a potent electron acceptor, a feature that is central to its reactivity. researchgate.netmdpi.comnih.gov

Theoretical studies often model derivatives of this compound within a Donor-π-Acceptor (D-π-A) framework, where the cyanoacrylic acid acts as the acceptor (A) and is connected to an electron-donor (D) group via a π-conjugated bridge. bohrium.comresearchgate.netcdnsciencepub.com Computational analyses of these systems reveal that structural modifications significantly influence the FMO energy levels and, consequently, the molecule's reactivity. researchgate.netscispace.com

For instance, attaching different electron-donating or electron-withdrawing groups to the molecular backbone allows for the tuning of the HOMO-LUMO gap. scispace.comresearchgate.net Introducing stronger electron-donating groups or extending the π-conjugated bridge can raise the HOMO energy level and lower the LUMO energy level, leading to a reduced HOMO-LUMO gap. nih.govresearchgate.net This enhances properties like light absorption and facilitates intramolecular charge transfer from the donor to the acceptor, a key process in applications such as dye-sensitized solar cells. cdnsciencepub.comrsc.orgscispace.com

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. researchgate.netmdpi.com These include:

Electron Affinity (EA): Represents the energy change when an electron is added to the molecule. researchgate.net

Ionization Potential (IP): The energy required to remove an electron from the molecule. scispace.com

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is proportional to the size of the HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): Quantifies the electron-accepting capability of the molecule. researchgate.net

These theoretical tools allow for the prediction of how structural changes will affect the reactivity of this compound, enabling the rational design of molecules with specific desired properties. cdnsciencepub.comresearchgate.net

Interactive Data Table: Theoretical Structure-Reactivity Descriptors

| Structural Feature / Modification | Effect on Electronic Properties (HOMO/LUMO) | Predicted Impact on Reactivity |

| Core Structure | Electron-withdrawing cyano and carboxylic groups lower LUMO energy. researchgate.netmdpi.com | High intrinsic electrophilicity; acts as a good electron acceptor. researchgate.netnih.gov |

| Addition of Electron-Donating Group (D) in a D-π-A system | Raises HOMO energy level, typically reducing the HOMO-LUMO gap. d-nb.inforesearchgate.net | Enhances intramolecular charge transfer; increases reactivity. bohrium.comcdnsciencepub.com |

| Extension of π-Conjugated Bridge | Reduces the HOMO-LUMO gap, leading to a red-shift in absorption spectra. researchgate.netscispace.comrsc.org | Increases light-harvesting capability and electron transfer efficiency. researchgate.net |

| Addition of Electron-Withdrawing Group | Lowers both HOMO and LUMO energy levels. rsc.org | Can modify charge injection pathways and stability. rsc.org |

| Use of Different π-Bridge (e.g., thiophene (B33073) vs. furan) | Alters the degree of π-conjugation and planarity, affecting FMO energies. researchgate.net | Modulates electronic communication between donor and acceptor, tuning reactivity. researchgate.net |

Applications of 3 Cyanopropenoic Acid in Advanced Organic Synthesis and Materials Science

3-Cyanopropenoic Acid as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of multiple reactive sites within the this compound structure positions it as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly pronounced in the formation of heterocyclic and other nitrogen-rich compounds, as well as in the development of specific organic frameworks.

This compound and its derivatives are valuable precursors in the synthesis of a range of heterocyclic compounds. The presence of the nitrile group, the carboxylic acid, and the activated double bond allows for various cyclization strategies. While direct, single-step conversions of this compound into complex heterocycles are context-dependent, its structural motifs are found in key intermediates for heterocyclic synthesis.

One important class of precursors that can be conceptually derived from this compound are β-ketonitriles. These compounds are widely used in the synthesis of heterocycles such as pyridines, pyrimidines, and pyrazoles. rsc.org For instance, the reaction of β-ketonitriles with various reagents can lead to the formation of highly substituted pyridines, a core structure in many pharmaceuticals and functional materials. rsc.org

Furthermore, the reaction of related β-cyano esters with hydrazine (B178648) hydrate (B1144303) is a known route to pyridazinone derivatives. researchgate.net This suggests a potential pathway where this compound, after esterification, could react with hydrazine to form six-membered nitrogen-containing heterocycles. The reaction of 3-aryl-2-cyanoacryloyl chlorides with binucleophiles like hydrazine and its derivatives can also lead to the formation of pyrazole (B372694) and 1,3,4-oxadiazole (B1194373) derivatives. ekb.eg

The synthesis of pyrazolones, another important class of heterocyclic compounds with diverse biological activities, often involves the cyclization of β-keto esters or related compounds with hydrazines. jocpr.comnih.gov The structural elements of this compound make it a plausible starting material for the generation of intermediates suitable for pyrazolone (B3327878) synthesis.

| Heterocyclic System | Potential Synthetic Route Involving this compound Motif | Key Reaction Type |

|---|---|---|

| Pyridines | From β-ketonitrile derivatives | Condensation/Cyclization |

| Pyrimidines | From β-ketonitrile derivatives | Condensation/Cyclization |

| Pyrazoles | Reaction with hydrazines | Cyclocondensation |

| Pyridazinones | Reaction of β-cyano esters with hydrazine | Cyclization |

The nitrile functionality of this compound is a gateway to a variety of nitrogen-containing compounds. mdpi.com A primary transformation is the reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. rwth-aachen.de This conversion of the cyano group to an amino group transforms this compound into a β-amino acid, a valuable building block in peptide synthesis and medicinal chemistry. Specifically, the reduction product would be 3-aminopropanoic acid, also known as β-alanine. wikipedia.orgchemimpex.com

Another important reaction is the hydrolysis of the nitrile group to an amide. This transformation can be catalyzed by either acid or base and provides a route to 3-carbamoylpropenoic acid. Further hydrolysis can lead to the corresponding dicarboxylic acid. The synthesis of amino acids from substituted cyanoacetic esters is a well-established methodology, suggesting that this compound could serve as a precursor for the synthesis of various amino acids through appropriate chemical modifications. cdnsciencepub.com

Furthermore, this compound can potentially participate in multicomponent reactions, such as the Ugi reaction. wikipedia.orgnih.gov The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org The carboxylic acid moiety of this compound makes it a suitable component for this reaction, enabling the rapid construction of complex, peptide-like molecules containing the cyano group for further functionalization. nih.gov

| Nitrogen-Containing Compound Type | Synthetic Transformation of this compound | Key Reagents/Conditions |

|---|---|---|

| Primary Amines (e.g., β-Alanine) | Reduction of the nitrile group | LiAlH4, Catalytic Hydrogenation |

| Amides | Hydrolysis of the nitrile group | Acid or base catalysis |

| Complex Amides/Peptidomimetics | Participation in Ugi multicomponent reaction | Aldehyde/ketone, amine, isocyanide |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, often referred to as linkers. cd-bioparticles.net The properties of MOFs are highly dependent on the nature of the organic linker. cd-bioparticles.net Carboxylic acids are one of the most common functional groups used in linkers for MOF synthesis. rsc.org

While direct experimental evidence for the use of this compound as a primary linker in widely known MOFs is not extensively documented, its bifunctional nature makes it a promising candidate for the design of novel frameworks. The carboxylic acid group can coordinate with metal centers to form the framework structure, while the nitrile group can be oriented within the pores of the MOF. researchgate.net This "free" nitrile functionality can then serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications such as gas storage, separation, or catalysis. uni-hannover.de

The use of functionalized linkers is a key strategy in the design of MOFs with desired properties. mdpi.com The presence of a cyano group on the linker can influence the electronic properties of the framework and its interaction with guest molecules. The synthesis of porous coordination polymers often relies on carefully designed organic linkers to control the pore size and functionality of the resulting material. researchgate.netsemanticscholar.orgnih.gov The combination of a coordinating carboxylic acid and a functional nitrile group in this compound aligns well with the principles of linker design for functional MOFs.

Utilization in Polymer Chemistry and Functional Material Development

The dual functionality of this compound also lends itself to applications in polymer chemistry, both as a potential monomer and as a precursor for creating advanced polymer architectures.

3-Cyanopropanoic acid, a close relative of this compound, has been identified as a critical intermediate in the biomass-derived synthesis of adiponitrile. researchgate.net Adiponitrile is a key precursor for the production of nylon 6,6, a widely used engineering thermoplastic. researchgate.net This highlights the relevance of the C4-cyano-carboxylic acid structure in the polymer industry.

Direct polymerization of this compound would likely proceed via its carbon-carbon double bond. However, the presence of both a carboxylic acid and a nitrile group can present challenges for certain polymerization techniques. For instance, in free-radical polymerization, these functional groups might interact with the initiator or the growing polymer chain, affecting the polymerization kinetics and the properties of the resulting polymer.

Despite these challenges, the incorporation of such functional monomers is highly desirable for creating polymers with tailored properties. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been shown to be effective for the controlled polymerization of a wide range of functional monomers. researchgate.net While specific studies on the RAFT polymerization of this compound are not abundant, the versatility of this technique suggests it could be a viable method for producing well-defined polymers from this monomer.

Polymers containing reactive functional groups are valuable platforms for the creation of advanced polymer architectures, such as graft copolymers and cross-linked networks. frontiersin.org Should a polymer be synthesized from this compound, the pendant nitrile and carboxylic acid groups would offer numerous possibilities for post-polymerization modification. nih.govresearchgate.netutexas.educmu.eduwiley-vch.de

The carboxylic acid groups could be used for grafting other polymer chains onto the backbone via esterification reactions, leading to the formation of graft copolymers. researchgate.netmdpi.comnih.gov Graft copolymers often exhibit unique properties arising from the combination of two different polymer types in a single molecule. frontiersin.org

The nitrile groups can also be chemically transformed. For example, they could be reduced to amines, which could then be used in subsequent reactions to introduce new functionalities or to cross-link the polymer chains. Cross-linking is a common strategy to improve the mechanical properties and thermal stability of polymers. frontiersin.org The ability to introduce cross-links through the pendant functional groups of a polymer derived from this compound would allow for the creation of robust and functional polymer networks.

| Advanced Polymer Architecture | Role of this compound Moiety | Enabling Chemistry |

|---|---|---|

| Graft Copolymers | Provides backbone with reactive sites (carboxylic acid) for grafting | Esterification, Amidation |

| Cross-linked Networks | Offers functional groups (nitrile, carboxylic acid) for cross-linking reactions | Reduction of nitrile to amine followed by reaction with cross-linker, reaction of carboxylic acid with diols or diamines |

| Functional Polymers | Introduces nitrile and carboxylic acid groups for post-polymerization modification | Hydrolysis, Reduction, Amidation, etc. |

Integration into Hybrid Materials

Design and Synthesis of this compound-Derived Reagents and Catalysts

The unique chemical structure of this compound, featuring both a nucleophilic cyano group and an electrophilic carboxylic acid group, suggests its potential as a precursor for the design and synthesis of specialized reagents and catalysts. guidechem.com The presence of these two functional groups in proximity allows for a range of chemical transformations to create more complex molecules that could act as ligands for metal catalysts or as organocatalysts themselves.

For instance, the carboxylate group can act as a coordination site for metal ions, and the cyano group could be involved in further coordination or be chemically modified to introduce other functionalities. scirp.orgmdpi.commdpi.comresearchgate.netresearchgate.net This could lead to the development of catalysts with specific steric and electronic properties for various organic transformations. However, a thorough review of the available scientific literature does not yield specific examples of reagents or catalysts that are explicitly derived from this compound and their subsequent application in catalysis. Research in this area appears to be either in a nascent stage or not widely published.

Explorations in Supramolecular Chemistry Utilizing this compound Scaffolds

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. nih.govuclouvain.be The design of molecules that can self-assemble into well-defined supramolecular architectures is a key aspect of this field.

While related molecules containing cyano and carboxylic acid functionalities have been investigated for their ability to form hydrogen-bonded networks and other supramolecular assemblies, there is a notable absence of research that specifically employs the this compound scaffold as the primary building block in supramolecular chemistry. The potential for the carboxylic acid group to form hydrogen bonds and the cyano group to participate in dipole-dipole or other non-covalent interactions makes this compound an interesting candidate for supramolecular design. uclouvain.be Nevertheless, without published research in this specific area, any discussion on its role in forming supramolecular structures remains speculative.

Advanced Analytical Methodologies for the Study of 3 Cyanopropenoic Acid in Complex Systems

Chromatographic Methodologies for Reaction Mixture Analysis and Purity Assessment

Chromatography is an indispensable tool for separating 3-cyanopropenoic acid from reactants, intermediates, products, and impurities. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) Method Development for Reaction Profiling

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically employed for its separation and quantification. nih.gov Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve optimal resolution and sensitivity.

For reaction profiling, a well-developed HPLC method can track the depletion of starting materials and the formation of this compound and any subsequent products over time. By integrating the peak areas, a quantitative assessment of the reaction's progress and yield can be obtained. While specific methods for this compound are not widely published, methods for structurally similar compounds like cyanoacetic acid semanticscholar.org, 3-nitropropionic acid nih.gov, and 3-mercaptopropionic acid nih.gov provide a strong basis for its analysis. A typical method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate with pH adjusted by phosphoric acid) and an organic modifier like methanol or acetonitrile. semanticscholar.orgsielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar acidic compounds. |

| Mobile Phase | A: 0.02 M KH₂PO₄ (pH 3.0) B: Acetonitrile | Buffered aqueous phase controls the ionization of the carboxylic acid, improving peak shape. Acetonitrile is the organic modifier. | | Gradient | 2% to 40% B over 20 min | A gradient elution is effective for separating compounds with a range of polarities often found in reaction mixtures. | | Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. | | Detection | UV at 215 nm | The conjugated system of this compound is expected to absorb strongly in the low UV region. | | Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Side Products and Reactants

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Due to its low volatility and polar carboxylic acid group, this compound itself is not ideal for direct GC analysis without derivatization. colostate.edudiva-portal.org The high temperatures of the GC inlet can cause decomposition. Therefore, to analyze this compound by GC, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, such as a trimethylsilyl (TMS) ester. researchgate.net

However, GC is highly effective for monitoring volatile reactants, solvents, or low-molecular-weight side products that may be present in the reaction mixture. This allows for a comprehensive understanding of the reaction, including solvent consumption and the formation of volatile impurities.

Table 2: Potential Volatile Compounds in this compound Synthesis Analyzable by GC

| Compound | Boiling Point (°C) | Role in Reaction | GC Method Notes |

|---|---|---|---|

| Acrylonitrile | 77 | Reactant | Direct injection, FID or NPD detection. |

| Ethanol | 78 | Solvent/Reactant | Direct aqueous injection on a suitable column (e.g., PEG). |

| Pyridine | 115 | Catalyst/Base | Direct injection, requires a column stable to bases. |

| Diethyl ether | 34.6 | Extraction Solvent | Highly volatile, easily analyzed. |

Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

Spectroscopic techniques that allow for real-time, in-situ analysis are powerful tools for gaining mechanistic insights without disturbing the reaction. spectroscopyonline.commt.com These methods provide continuous data on the transformation of functional groups and the concentration of key species.

Real-time Infrared (IR) Spectroscopy for Functional Group Transformations

In-situ Fourier Transform Infrared (FTIR) spectroscopy is an ideal technique for monitoring the progress of reactions involving this compound. researchgate.netclairet.co.uk By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. This allows for the tracking of key functional groups. For a reaction involving this compound, one could monitor the disappearance of reactant bands and the appearance of product bands. For instance, in an esterification reaction, one would observe a decrease in the broad O-H stretch of the carboxylic acid and an increase in the C-O stretch of the ester product.

Table 3: Key IR Frequencies for Monitoring Reactions of this compound

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Change During Reaction Example (Esterification) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300-2500 (broad) | Decreases |

| C≡N stretch | Nitrile | 2260-2240 | Remains relatively constant |

| C=O stretch | Carboxylic Acid | 1725-1700 | Decreases and shifts to ester frequency |

| C=O stretch | Ester | 1750-1735 | Increases |

| C=C stretch | Alkene | 1680-1620 | Remains relatively constant |

| C-O stretch | Ester | 1300-1000 | Increases |

UV-Vis Spectroscopy for Kinetic Studies of Reactions

UV-Visible spectroscopy is a straightforward and effective method for conducting kinetic studies on reactions where reactants or products absorb light in the UV-Vis range. agilent.comntnu.no The conjugated system of this compound, which includes the alkene, nitrile, and carbonyl groups, results in a distinct chromophore that absorbs UV light. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species. thermofisher.com

By monitoring the change in absorbance at the wavelength of maximum absorbance (λ_max) for this compound over time, one can determine the rate of its consumption. sctunisie.org Plotting concentration, ln(concentration), or 1/(concentration) versus time allows for the determination of the reaction order and the pseudo-order rate constant. thermofisher.com

Table 4: Hypothetical Data for a Kinetic Study of a First-Order Reaction of this compound

| Time (s) | Absorbance at λ_max | Concentration (M) | ln(Concentration) |

|---|---|---|---|

| 0 | 1.000 | 0.0100 | -4.605 |

| 60 | 0.819 | 0.0082 | -4.805 |

| 120 | 0.670 | 0.0067 | -5.005 |

| 180 | 0.549 | 0.0055 | -5.204 |

| 240 | 0.449 | 0.0045 | -5.405 |

| 300 | 0.368 | 0.0037 | -5.605 |

A plot of ln(Concentration) vs. Time would yield a straight line, confirming a first-order process.

Mass Spectrometry Approaches for Reaction Intermediate Identification and Pathway Elucidation

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even those that are transient and present at very low concentrations. nih.govrsc.org Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from the solution phase into the gas phase with minimal fragmentation, making it ideal for studying reaction mechanisms. nih.gov

By directly infusing small aliquots of the reaction mixture into the ESI-MS source at various time points, one can "fish" for charged intermediates. In a reaction involving this compound, one might expect to observe key species that provide direct evidence for a proposed mechanism. For example, in a base-catalyzed reaction, the deprotonated carboxylate [M-H]⁻ would be readily observed in negative ion mode. In contrast, acid-catalyzed reactions might show protonated species [M+H]⁺ in positive ion mode. The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of these intermediates, further aiding in their identification.

Table 5: Potential Reaction Intermediates of this compound Detectable by ESI-MS

| Proposed Intermediate | Reaction Type | Ionization Mode | Expected m/z (C₄H₅NO₂) |

|---|---|---|---|

| [M-H]⁻ | Base-catalyzed reaction | Negative | 98.02 |

| [M+H]⁺ | Acid-catalyzed reaction | Positive | 100.04 |

| [M+Na]⁺ | General (sodium adduct) | Positive | 122.02 |

| [M+CH₃OH+H]⁺ | Acid-catalyzed esterification | Positive | 132.06 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Transient Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and non-volatile compounds, making it an ideal method for studying this compound in reaction mixtures. This technique facilitates the transfer of ions from a liquid phase to the gas phase with minimal fragmentation, allowing for the detection of transient species and reaction intermediates as they exist in solution.

In the context of this compound, ESI-MS would typically be operated in negative ion mode. This is because the carboxylic acid moiety is readily deprotonated, forming the carboxylate anion [M-H]⁻. The high sensitivity of ESI-MS allows for the detection of trace amounts of intermediates that may be present in a reaction. The speed of analysis, with spectra being acquired in seconds, enables the real-time monitoring of reactions, providing kinetic and mechanistic insights. The ability of ESI-MS to handle complex mixtures is also a significant advantage, as it can distinguish between reactants, products, and various intermediates based on their mass-to-charge ratios.

The analysis of this compound using ESI-MS would involve dissolving the sample in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, and infusing it into the mass spectrometer. The application of a high voltage to the capillary tip generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge concentration increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, the primary ion observed would be the deprotonated molecule at a mass-to-charge ratio (m/z) corresponding to its molecular weight minus the mass of a proton.

Tandem Mass Spectrometry (MS/MS) for Complex Reaction Product Analysis

Tandem mass spectrometry, or MS/MS, is a powerful extension of mass spectrometry that allows for the structural elucidation of ions by inducing their fragmentation and analyzing the resulting fragment ions. This technique is particularly valuable for the analysis of complex reaction mixtures where multiple isomers or compounds with the same nominal mass may be present.

For the analysis of reaction products of this compound, an MS/MS experiment would begin with the selection of a specific precursor ion, such as the [M-H]⁻ ion of a potential product, in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer, generating a characteristic fragmentation spectrum.

To illustrate the potential fragmentation of a hypothetical reaction product of this compound, consider a Michael addition product with a simple thiol like cysteine. The resulting adduct would have a specific mass, and its fragmentation in an MS/MS experiment would reveal structural information. Below is a hypothetical data table of expected fragments for such an adduct.

| Precursor Ion (m/z) | Proposed Structure of Precursor Ion | Product Ion (m/z) | Proposed Neutral Loss | Structural Inference |

|---|---|---|---|---|

| [M-H]⁻ | Deprotonated Michael Adduct | [M-H - 44]⁻ | CO₂ | Presence of a carboxylic acid group |

| [M-H]⁻ | Deprotonated Michael Adduct | [M-H - 27]⁻ | HCN | Presence of a nitrile group |

| [M-H]⁻ | Deprotonated Michael Adduct | [M-H - 121]⁻ | Cysteine | Loss of the added thiol moiety |

This table is a hypothetical representation of expected fragmentation patterns for a reaction product of this compound and is for illustrative purposes only.

Electrochemical and Sensor-Based Detection Strategies in Chemical Systems

Electrochemical methods offer a complementary approach to mass spectrometry for the analysis of this compound and its reaction products. These techniques are often characterized by high sensitivity, rapid response times, and the potential for miniaturization and in-situ measurements.

The electrochemical behavior of this compound is dictated by its functional groups: the α,β-unsaturated system, the carboxylic acid, and the nitrile group. The conjugated double bond is susceptible to electrochemical reduction. Voltammetric techniques, such as cyclic voltammetry, could be employed to study the reduction potential of this compound. This would provide information about its electronic structure and its reactivity in electron transfer processes. The electrochemical hydrogenation of the double bond is a potential reaction that could be monitored.

Sensor-based detection strategies can be developed for the specific and sensitive quantification of this compound. One approach could be the development of an electrochemical biosensor. For instance, an enzyme that specifically reacts with α,β-unsaturated carboxylates could be immobilized on an electrode surface. The enzymatic reaction would consume the substrate or produce an electroactive species, leading to a measurable change in current or potential that is proportional to the concentration of this compound.

Another strategy could involve the development of a chemical sensor based on molecularly imprinted polymers (MIPs). In this approach, a polymer is synthesized in the presence of this compound (the template molecule). After removal of the template, the polymer contains cavities that are complementary in shape and functionality to the target molecule. These MIPs can then be integrated with a transducer, such as a quartz crystal microbalance or an electrochemical electrode, to create a highly selective sensor for this compound.

The development of such sensors would be beneficial for monitoring the concentration of this compound in various chemical systems, including industrial processes and environmental samples, with high selectivity and sensitivity.

Future Directions and Emerging Research Avenues for 3 Cyanopropenoic Acid

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

For a molecule like 3-cyanopropenoic acid, with its multiple reactive sites—the carboxylic acid, the nitrile group, and the carbon-carbon double bond—the number of potential synthetic transformations is extensive. AI algorithms can navigate this complexity to identify optimal routes based on criteria such as yield, cost, safety, and environmental impact. These predictive models can accelerate the discovery of new derivatives with tailored properties for applications in pharmaceuticals, materials science, and agriculture.

Key Areas for AI and ML Integration:

Retrosynthetic Analysis: Predicting novel and efficient multi-step syntheses of complex molecules starting from this compound.

Reaction Condition Optimization: Fine-tuning parameters such as solvent, temperature, and catalyst to maximize yield and minimize byproducts.

Predictive Toxicology: Assessing the potential toxicity of novel this compound derivatives in silico to guide safer laboratory practices and prioritize promising candidates.

Below is a table illustrating the potential impact of AI on the synthesis of this compound derivatives.

| AI/ML Application | Potential Impact on this compound Synthesis | Example |

| Retrosynthesis Prediction | Discovery of non-intuitive, more efficient synthetic routes. | An AI model could suggest a novel enzymatic pathway for the synthesis of a chiral derivative, bypassing a lengthy traditional chemical synthesis. |

| Catalyst Design | Identification of novel catalysts with higher activity and selectivity. | Machine learning algorithms could screen thousands of potential metal-ligand combinations to identify a superior catalyst for a specific transformation of the nitrile group. |

| Process Optimization | Reduction of waste and energy consumption in large-scale production. | An AI-controlled reactor could continuously adjust reaction parameters in real-time to maintain optimal performance, leading to higher overall efficiency. |

Potential in Novel Catalytic Systems and Processes

The development of innovative catalytic systems offers significant opportunities to enhance the reactivity and selectivity of transformations involving this compound. Future research will likely focus on catalysts that can selectively activate one functional group in the presence of others, enabling more precise and efficient molecular construction.

Emerging Catalytic Frontiers:

Photocatalysis: The use of light to drive chemical reactions could enable novel transformations of the double bond in this compound under mild conditions. Visible-light photoredox catalysis, for example, could be employed for the arylcarboxylation of the alkene moiety.

Biocatalysis: Enzymes, such as nitrilases, offer a green and highly selective alternative to traditional chemical methods for transforming the nitrile group into a carboxylic acid or amide. nih.govd-nb.info The development of robust and engineered enzymes could pave the way for the sustainable production of valuable derivatives. tugraz.atopenbiotechnologyjournal.comnih.gov

Electrocatalysis: Electrochemical methods provide a powerful tool for driving redox reactions. The electrocatalytic carboxylation of the alkene or transformations of the carboxylic acid group represent promising avenues for future exploration. acs.org

Heterogeneous Catalysis: The design of solid-supported catalysts can simplify product purification and catalyst recycling, leading to more sustainable and cost-effective industrial processes. For instance, heteropoly acids and metal-loaded supports are being investigated for the deoxygenation and esterification of related propenoic acids. rsc.orgresearchgate.net

Exploration of New Reaction Manifolds

Beyond established transformations, future research will aim to uncover entirely new reaction pathways for this compound, expanding its synthetic utility. The unique electronic properties arising from the conjugation of the nitrile and carboxylic acid groups with the double bond make it a versatile substrate for a variety of novel reactions.

Potential New Reaction Pathways:

Cycloaddition Reactions: As a conjugated system, this compound can participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct complex cyclic and heterocyclic scaffolds of medicinal and material interest. fiveable.me

Radical Reactions: The carbon-carbon double bond is susceptible to radical addition, opening up possibilities for the introduction of a wide range of functional groups. Photocatalytic methods are particularly promising for generating radicals under mild conditions that can react with this compound. nih.gov

C-H Activation: Direct functionalization of the C-H bonds of the alkene moiety represents a highly atom-economical approach to creating new derivatives. While challenging, advances in transition metal catalysis are making such transformations increasingly feasible.

Decarboxylative Couplings: The carboxylic acid group can be used as a handle for decarboxylative cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at that position.

Challenges and Opportunities in Sustainable Production and Utilization

As the chemical industry increasingly shifts towards greener and more sustainable practices, there are both challenges and significant opportunities in the production and utilization of this compound.

Challenges:

Toxicity of Cyanide: The use and handling of cyanide-containing compounds pose inherent safety and environmental risks. samcotech.comthesafetymaster.comiloencyclopaedia.org Industrial processes must adhere to strict safety protocols to prevent exposure and contamination. researchgate.net

Waste Generation: Traditional synthetic methods can generate significant amounts of waste, including solvents and byproducts. The development of more atom-economical and catalytic processes is crucial.

Petroleum Dependence: Many of the starting materials for the synthesis of this compound are derived from petrochemical feedstocks.

Opportunities for Sustainable Advancement:

Bio-based Feedstocks: Exploring the synthesis of this compound from renewable biomass sources would significantly reduce its environmental footprint. This could involve the fermentation of sugars or the conversion of lignocellulosic materials.

Continuous Flow Chemistry: The use of continuous flow reactors can improve safety, efficiency, and scalability of chemical processes. The synthesis of nitriles from carboxylic acids has been demonstrated in continuous flow systems. acs.orgdatapdf.com

Biocatalytic Production: As mentioned earlier, the use of enzymes for nitrile synthesis and transformation offers a highly sustainable and environmentally friendly alternative to traditional chemical methods. nih.govtugraz.atopenbiotechnologyjournal.comnih.gov

Circular Economy Approaches: Designing processes where byproducts can be recycled or repurposed would contribute to a more circular and sustainable chemical industry.

The following table summarizes the key challenges and opportunities in the sustainable production and utilization of this compound.

| Aspect | Challenges | Opportunities |

| Safety and Environment | Toxicity of cyanide and its derivatives. samcotech.comthesafetymaster.comiloencyclopaedia.org | Development of safer handling protocols and biocatalytic routes to minimize cyanide use. tugraz.atresearchgate.net |

| Process Efficiency | Waste generation in traditional batch processes. | Implementation of continuous flow chemistry and heterogeneous catalysis for improved efficiency and easier purification. acs.orgdatapdf.com |

| Feedstock Sourcing | Reliance on petrochemical-based starting materials. | Transition to bio-based feedstocks through fermentation or biomass conversion. |

| Catalysis | Use of harsh reagents and catalysts. | Development and implementation of green catalysts, such as enzymes and photocatalysts. nih.govnih.gov |

By addressing these challenges and capitalizing on these opportunities, the scientific community can ensure that the future of this compound is not only innovative but also sustainable.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 3-Cyanopropenoic acid in laboratory settings?